molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9

3H-Spiro[1-benzofuran-2,4'-piperidine]

Cat. No. B1316415
CAS RN: 71916-73-9
M. Wt: 189.25 g/mol
InChI Key: ZELCJNKQCKIECO-UHFFFAOYSA-N
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Description

“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H15NO . It is a pale yellow solid and has been shown to bind with low affinity to the melanocortin receptor and act as an agonist .


Molecular Structure Analysis

The InChI code for “3H-Spiro[1-benzofuran-2,4’-piperidine]” is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . The molecular weight is 189.26 .


Physical And Chemical Properties Analysis

“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a pale yellow solid . It has a molecular weight of 189.26 . No further physical and chemical properties are provided in the search results.

Scientific Research Applications

1. Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1

  • Summary of Application: The compound has been used in the study of its inhibitory effects on the human peptidyl prolyl cis/trans isomerase Pin1 . This enzyme plays a crucial role in the regulation of cell division and is implicated in cancer and Alzheimer’s disease.
  • Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been synthesized using one- and two-step protocols leading to tricyclic and tetracyclic benzofuranones . A four-step synthesis to spirocompound is also described .
  • Results or Outcomes: The novel spirocyclic benzofuranones displayed modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .

2. Antibacterial Properties

  • Summary of Application: The compound has been studied for its antibacterial properties . It has been found to be active against Gram-positive bacteria, but inactive against Gram-negative bacteria .
  • Methods of Application: The compound was isolated from the cuticle of Heliotropium filifolium, a plant species native to Northern and Central Chile . The isolation process involved the use of specialized glands (trichomes) that populate the surface of the plant’s aerial structures .
  • Results or Outcomes: The compound showed antibacterial activity, with lipophilicity being an important variable in its effectiveness .

3. Antimicrobial Agents

  • Summary of Application: Benzofuran and its derivatives, including “3H-Spiro[1-benzofuran-2,4’-piperidine]”, have been found to be suitable structures for the development of antimicrobial agents . These compounds have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
  • Methods of Application: The synthesis of these compounds involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .
  • Results or Outcomes: A structure-activity relationship (SAR) study revealed that the piperidine moiety and 4-nitrophenylhydazone functions are essential for potential antimicrobial activity .

4. Chemical Synthesis

  • Summary of Application: The compound “3H-Spiro[1-benzofuran-2,4’-piperidine]” has been synthesized using different routes . This compound has been used in various chemical reactions and syntheses .
  • Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been made accessible by different routes . One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones . A four-step synthesis to spirocompound is also described .
  • Results or Outcomes: The synthesis of this compound has been successful, and it has been used in various chemical reactions .

5. Antimycotic Drug

  • Summary of Application: Benzofuran and its derivatives, including “3H-Spiro[1-benzofuran-2,4’-piperidine]”, have been found to be suitable structures for the development of antimycotic drugs . These compounds have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
  • Methods of Application: The synthesis of these compounds involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .
  • Results or Outcomes: A structure-activity relationship (SAR) study revealed that the piperidine moiety and 4-nitrophenylhydazone functions are essential for potential antimicrobial activity .

6. Chemical Synthesis

  • Summary of Application: The compound “3H-Spiro[1-benzofuran-2,4’-piperidine]” has been synthesized using different routes . This compound has been used in various chemical reactions and syntheses .
  • Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been made accessible by different routes . One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones . A four-step synthesis to spirocompound is also described .
  • Results or Outcomes: The synthesis of this compound has been successful, and it has been used in various chemical reactions .

Safety And Hazards

The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCJNKQCKIECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508411
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Spiro[1-benzofuran-2,4'-piperidine]

CAS RN

71916-73-9
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of Example 1, in 250 ml of isopropyl alcohol is hydrogenated in a Paar shaker, 50 psig, 65°-70° C., with 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution is filtered through celite and then concentrated again, providing a white solid which, upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
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reactant
Reaction Step One
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base
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250 mL
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[Compound]
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benzene-ether
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Synthesis routes and methods II

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of B, in 250 ml of isopropyl alcohol is hydrogenated with a Paar shaker, 50 psig, 65°-70° C. and 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution filtered through celite and then concentrated again providing a white solid, which upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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catalyst
Reaction Step Three
[Compound]
Name
benzene-ether
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0 (± 1) mol
Type
solvent
Reaction Step Four

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